molecular formula C23H25N5 B12801979 Benzenamine, 4,4'-(1H-benzotriazol-1-ylmethylene)bis[N,N-dimethyl- CAS No. 19759-89-8

Benzenamine, 4,4'-(1H-benzotriazol-1-ylmethylene)bis[N,N-dimethyl-

Cat. No.: B12801979
CAS No.: 19759-89-8
M. Wt: 371.5 g/mol
InChI Key: ODGMWVOSLIKULK-UHFFFAOYSA-N
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Description

Bis(p-dimethylaminophenyl)benzotriazole methane is a complex organic compound that features a benzotriazole core with two p-dimethylaminophenyl groups attached to a central methane carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(p-dimethylaminophenyl)benzotriazole methane typically involves the reaction of benzotriazole with p-dimethylaminobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are frequently employed.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

On an industrial scale, the production of Bis(p-dimethylaminophenyl)benzotriazole methane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(p-dimethylaminophenyl)benzotriazole methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the benzotriazole moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Bis(p-dimethylaminophenyl)benzotriazole methane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Bis(p-dimethylaminophenyl)benzotriazole methane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the p-dimethylaminophenyl groups can participate in electron transfer reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Bis(benzimidazole) methane: Similar in structure but with benzimidazole groups instead of benzotriazole.

    Bis(p-dimethylaminophenyl)benzimidazole methane: Contains benzimidazole instead of benzotriazole but retains the p-dimethylaminophenyl groups.

Uniqueness

Bis(p-dimethylaminophenyl)benzotriazole methane is unique due to the presence of the benzotriazole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

19759-89-8

Molecular Formula

C23H25N5

Molecular Weight

371.5 g/mol

IUPAC Name

4-[benzotriazol-1-yl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline

InChI

InChI=1S/C23H25N5/c1-26(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)27(3)4)28-22-8-6-5-7-21(22)24-25-28/h5-16,23H,1-4H3

InChI Key

ODGMWVOSLIKULK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)N3C4=CC=CC=C4N=N3

Origin of Product

United States

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